Enantiomeric Purity: Quantitative Specification of Chiral Integrity for Boc-L-2-aminobutyric Acid
Commercial suppliers provide Boc-L-2-aminobutyric acid with specified enantiomeric purity levels. One manufacturer reports high enantiomeric purity of ≥99% [1]. Enzymatic synthesis methods yield the (S)-enantiomer with 98% enantiomeric excess (ee) and specific rotation [α]D²⁰ = -17.8° (c 2, MeOH) . The VWR/TCI product specification lists a specific rotation range of -17.0° to -20.0° (c=1, MeOH) .
| Evidence Dimension | Enantiomeric purity / optical rotation |
|---|---|
| Target Compound Data | ≥99% enantiomeric purity [1]; ee = 98%, [α]D²⁰ = -17.8° (c 2, MeOH) ; [α]D²⁰ = -17.0° to -20.0° (c=1, MeOH) |
| Comparator Or Baseline | Boc-D-2-aminobutyric acid would exhibit opposite sign of rotation; racemic Boc-DL-2-aminobutyric acid would show zero net rotation |
| Quantified Difference | Directional (sign) differentiation; racemic baseline = 0° |
| Conditions | Polarimetry in methanol at 20°C, c = 1-2 g/100 mL |
Why This Matters
Quantifiable optical rotation and ee values provide procurement specifications for verifying chiral integrity, essential when stereochemistry governs downstream biological activity.
- [1] Ningbo Inno Pharmchem Co., Ltd. Boc-L-2-Aminobutyric Acid: Technical Specifications & Pharmaceutical Applications. 2025. View Source
